N-cycloheptyl-6-methylpyridin-2-amine
Description
N-Cycloheptyl-6-methylpyridin-2-amine is a pyridine-derived amine featuring a cycloheptyl group attached to the nitrogen atom at the 2-position and a methyl substituent at the 6-position of the pyridine ring. The cycloheptyl group introduces significant steric bulk, which may influence reactivity, solubility, and binding interactions in biological systems.
Properties
IUPAC Name |
N-cycloheptyl-6-methylpyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-11-7-6-10-13(14-11)15-12-8-4-2-3-5-9-12/h6-7,10,12H,2-5,8-9H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIMORMGRSOMMKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC2CCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Pyridine Core
The substitution pattern on the pyridine ring critically impacts physicochemical and functional properties. Key analogs include:
Key Observations :
- Steric Effects : The cycloheptyl group in the target compound likely reduces solubility in aqueous media compared to smaller analogs like 6-cyclopropylpyridin-2-amine .
Reactivity and Stability
- Coordination Chemistry : Compounds like N-methyl-N-[(6-pyrrolidin-1-ylpyridin-2-yl)methyl]amine demonstrate pyridine’s ability to act as a ligand. The cycloheptyl group in the target compound may hinder coordination due to steric hindrance.
- Hydrolytic Stability : Cycloheptyl’s larger ring size (vs. cyclohexyl in 6-chloro-N-cyclohexyl-N-methylpyrazin-2-amine ) could increase steric protection of the amine, enhancing stability under acidic conditions.
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